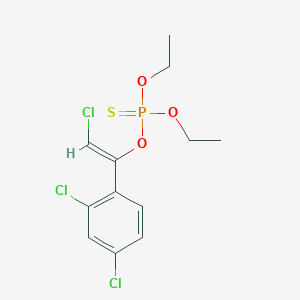

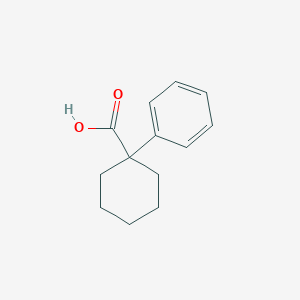

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used insecticide that belongs to the organophosphate family. It was first introduced in 1965 and has since become one of the most commonly used pesticides in the world. The compound is highly effective in controlling pests, but its use has also been associated with a number of health and environmental concerns.

Mécanisme D'action

Chlorpyrifos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This results in the accumulation of acetylcholine, a neurotransmitter that is responsible for transmitting signals between nerve cells. The excess acetylcholine leads to overstimulation of the nervous system, which can cause a range of symptoms, including muscle spasms, convulsions, and respiratory failure.

Biochemical and Physiological Effects

Chlorpyrifos exposure has been associated with a range of biochemical and physiological effects. Studies have shown that chlorpyrifos can cause oxidative stress, inflammation, and DNA damage in various tissues, including the liver, brain, and lungs. Chlorpyrifos exposure has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Chlorpyrifos is widely used in laboratory experiments to study the effects of organophosphate exposure on various biological systems. Its advantages include its high potency, broad-spectrum activity, and relatively low cost. However, its use is also associated with a number of limitations, including its potential to cause non-specific effects and its limited solubility in aqueous solutions.

Orientations Futures

There are a number of future directions for research on chlorpyrifos. These include:

1. Developing new methods for the synthesis of chlorpyrifos that are more efficient and environmentally friendly.

2. Investigating the mechanisms underlying the developmental and reproductive toxicity of chlorpyrifos.

3. Developing new strategies for the prevention and treatment of chlorpyrifos poisoning.

4. Studying the long-term effects of chlorpyrifos exposure on human health and the environment.

5. Developing new insecticides that are less toxic and more environmentally friendly than chlorpyrifos.

Méthodes De Synthèse

Chlorpyrifos is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride. The resulting product is then reacted with 2,4-dichlorophenyl vinyl ether to produce chlorpyrifos. The synthesis process is relatively simple and can be carried out on a large scale, making it an attractive option for commercial production.

Applications De Recherche Scientifique

Chlorpyrifos has been extensively studied for its use as an insecticide in agriculture and public health. It has been shown to be highly effective in controlling a wide range of pests, including mosquitoes, flies, and termites. Chlorpyrifos is also used in the treatment of head lice and scabies.

Propriétés

Numéro CAS |

1224-63-1 |

|---|---|

Nom du produit |

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester |

Formule moléculaire |

C12H14Cl3O3PS |

Poids moléculaire |

375.6 g/mol |

Nom IUPAC |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |

Clé InChI |

COBDTFDDPRCJJX-WQLSENKSSA-N |

SMILES isomérique |

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl |

SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

SMILES canonique |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)